molecular formula C22H20O3 B12410136 Antibacterial agent 108

Antibacterial agent 108

Cat. No.: B12410136
M. Wt: 332.4 g/mol
InChI Key: MYMDLOPCWJWCKG-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 108 is a potent antibacterial compound known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains . This compound has garnered significant attention due to its potential to combat resistant bacterial infections, which pose a major threat to public health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 108 involves the formation of β,γ-diaryl α-methylene-γ-butyrolactones. The synthetic route typically includes the reaction of aryl aldehydes with malonic acid derivatives under basic conditions, followed by cyclization to form the butyrolactone core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 108 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the α-methylene group to a saturated methylene group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated methylene derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Antibacterial agent 108 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its antibacterial properties and potential to inhibit bacterial growth in various biological assays.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Comparison with Similar Compounds

    Penicillin: Another well-known antibacterial agent that targets bacterial cell wall synthesis.

    Vancomycin: Effective against MRSA, similar to antibacterial agent 108.

    Linezolid: An oxazolidinone class antibiotic that inhibits bacterial protein synthesis.

Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it particularly effective against resistant bacterial strains, providing a broader spectrum of antibacterial activity compared to some other agents .

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate

InChI

InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1

InChI Key

MYMDLOPCWJWCKG-LEWJYISDSA-N

Isomeric SMILES

COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.